molecular formula C42H42N4 B8244275 4-[3-(4-aminophenyl)-5-[3,5-bis(4-aminophenyl)-2,4,6-trimethylphenyl]-2,4,6-trimethylphenyl]aniline

4-[3-(4-aminophenyl)-5-[3,5-bis(4-aminophenyl)-2,4,6-trimethylphenyl]-2,4,6-trimethylphenyl]aniline

Cat. No.: B8244275
M. Wt: 602.8 g/mol
InChI Key: BJWFLWNXUBDWEJ-UHFFFAOYSA-N
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Description

5’,5’‘-Bis(4-aminophenyl)-2’,2’‘,4’,4’‘,6’,6’‘-hexamethyl-[1,1’:3’,1’‘:3’‘,1’‘’-quaterphenyl]-4,4’‘’-diamine is a complex organic compound characterized by its multiple aromatic rings and amino groups. This compound is notable for its potential applications in various fields, including materials science, organic electronics, and polymer chemistry. Its unique structure, featuring multiple phenyl rings and amino groups, imparts distinctive chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’,5’‘-Bis(4-aminophenyl)-2’,2’‘,4’,4’‘,6’,6’‘-hexamethyl-[1,1’:3’,1’‘:3’‘,1’‘’-quaterphenyl]-4,4’‘’-diamine typically involves multi-step organic reactions. One common method is the Friedel–Crafts alkylation reaction, where 1-adamantanol reacts with acetanilide or its analogues, followed by hydrolysis with aqueous NaOH solution

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar Friedel–Crafts alkylation techniques. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations. The final product would undergo rigorous purification steps, including recrystallization and chromatography, to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

5’,5’‘-Bis(4-aminophenyl)-2’,2’‘,4’,4’‘,6’,6’‘-hexamethyl-[1,1’:3’,1’‘:3’‘,1’‘’-quaterphenyl]-4,4’‘’-diamine undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Secondary amines with reduced aromaticity.

    Substitution: Halogenated or nitrated derivatives, depending on the specific reagents used.

Scientific Research Applications

5’,5’‘-Bis(4-aminophenyl)-2’,2’‘,4’,4’‘,6’,6’‘-hexamethyl-[1,1’:3’,1’‘:3’‘,1’‘’-quaterphenyl]-4,4’‘’-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5’,5’‘-Bis(4-aminophenyl)-2’,2’‘,4’,4’‘,6’,6’‘-hexamethyl-[1,1’:3’,1’‘:3’‘,1’‘’-quaterphenyl]-4,4’‘’-diamine involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with other molecules, influencing the compound’s reactivity and interactions. The aromatic rings provide a stable framework that can participate in π-π interactions, enhancing the compound’s stability and functionality in various applications .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-bis(4-aminophenyl) adamantane (ADMDA)
  • 1,3-bis(3,5-dimethyl-4-aminophenyl) adamantane (DMADMDA)
  • 1,3-bis(fluoro-aminophenyl) adamantane (FADMDA)

Comparison

Compared to these similar compounds, 5’,5’‘-Bis(4-aminophenyl)-2’,2’‘,4’,4’‘,6’,6’‘-hexamethyl-[1,1’:3’,1’‘:3’‘,1’‘’-quaterphenyl]-4,4’‘’-diamine exhibits unique properties due to its hexamethyl substitution pattern. This substitution enhances the compound’s thermal stability and optical properties, making it particularly suitable for high-performance applications in materials science and organic electronics .

Properties

IUPAC Name

4-[3-(4-aminophenyl)-5-[3,5-bis(4-aminophenyl)-2,4,6-trimethylphenyl]-2,4,6-trimethylphenyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H42N4/c1-23-37(29-7-15-33(43)16-8-29)25(3)41(26(4)38(23)30-9-17-34(44)18-10-30)42-27(5)39(31-11-19-35(45)20-12-31)24(2)40(28(42)6)32-13-21-36(46)22-14-32/h7-22H,43-46H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJWFLWNXUBDWEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1C2=CC=C(C=C2)N)C)C3=C(C(=C(C(=C3C)C4=CC=C(C=C4)N)C)C5=CC=C(C=C5)N)C)C)C6=CC=C(C=C6)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H42N4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

602.8 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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